molecular formula C11H13NO2 B7966600 2-Amino-2-(1-phenylcyclopropyl)acetic acid

2-Amino-2-(1-phenylcyclopropyl)acetic acid

Cat. No.: B7966600
M. Wt: 191.23 g/mol
InChI Key: NZNSGXGTCQWVQZ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-phenylcyclopropyl)acetic acid (CAS 144643-96-9) is a high-purity, versatile glycine derivative engineered for advanced pharmaceutical research and organic synthesis . Its molecular structure incorporates a unique 1-phenylcyclopropyl group attached to the alpha-carbon of glycine, conferring significant conformational rigidity and metabolic stability that is highly valuable in molecular design . This compound serves as a critical building block in medicinal chemistry, particularly for the development of novel enzyme inhibitors and receptor modulators. The cyclopropyl moiety acts as a rigid bioisostere, helping to pre-organize the molecule for optimal binding to biological targets, while the amino and carboxylic acid functional groups provide handles for diverse chemical transformations, such as amide bond formation, to create more complex molecular scaffolds . Research indicates this compound and its derivatives show potential for targeting neurological pathways, with studies suggesting activity as a selective monoamine oxidase-B (MAO-B) inhibitor for neurodegenerative disease research, as well as a modulator of neuronal calcium channels relevant to pain management . Supplied with a typical purity of 97% , it is an essential reagent for constructing constrained peptides, investigating structure-activity relationships, and probing biological processes. This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-amino-2-(1-phenylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNSGXGTCQWVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Temperature : Reactions are typically conducted at 15–20°C to prevent undesired side reactions.

  • Catalysts : Lewis acids like aluminum chloride (AlCl₃) enhance electrophilic activation, critical for ring closure.

  • Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) improve solubility of intermediates.

Introduction of the Amino Group

The amino group at the C2 position is introduced via nucleophilic substitution or reductive amination . A patented route describes reacting a hydroxymethyl intermediate with methanesulfonyl chloride to form a mesylate, which is displaced by phthalimide-protected ammonia. Subsequent hydrazinolysis liberates the primary amine.

Example Protocol :

  • Treat (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide with methanesulfonyl chloride in toluene and triethylamine.

  • Substitute the mesylate with potassium phthalimide in DMSO.

  • Deprotect using hydrazine hydrate in ethanol.

This method achieves >95% enantiomeric excess (ee) when chiral resolving agents like (R)-2-acetyl mandelic acid are employed.

Carboxylic Acid Formation via Hydrolysis

The acetic acid moiety is installed through nitrile hydrolysis or oxidation of alcohol intermediates . For instance, the cyano group in early-stage intermediates is hydrolyzed under acidic (HCl) or basic (NaOH) conditions. Patent data indicate that hydrolysis in DMSO with aqueous NaOH at 80°C for 12 hours affords the carboxylic acid in 85% yield.

Critical Considerations :

  • pH Control : Excess base can lead to decarboxylation.

  • Temperature : Elevated temperatures accelerate hydrolysis but risk racemization.

Optimization of Reaction Conditions

Solvent Selection

SolventRoleImpact on Yield
TolueneLewis acid compatibility78%
THFPolar aprotic, low boiling82%
DMSOHigh polarity for hydrolysis85%

Catalytic Systems

  • AlCl₃ : Enhances electrophilic cyclization (yield: 80–85%).

  • NaHMDS : Effective for deprotonation in nitrile alkylation (yield: 75%).

Analytical Characterization and Quality Control

Purity Assessment :

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).

  • PXRD : Confirms crystalline form integrity (e.g., Form-M in patent WO2014203277A2).

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ph), 3.91 (s, 2H, CH₂CO₂H), 2.65 (q, J = 7.1 Hz, 2H, cyclopropane).

  • IR : 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (NH₂ bend) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-phenylcyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(1-phenylcyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
2-Amino-2-(1-phenylcyclopropyl)acetic acid 1-phenylcyclopropyl C₁₁H₁₃NO₂ 191.23 (calculated) High ring strain, aromatic π-π interactions (Hypothetical)
2-Amino-2-(1-methylcyclopropyl)acetic acid 1-methylcyclopropyl C₆H₁₁NO₂ 129.16 Lower molecular weight, higher solubility due to reduced steric bulk
(2S)-Amino-2-(1-methylcyclopropyl)acetic acid 1-methylcyclopropyl (stereospecific) C₆H₁₁NO₂ 129.16 Stereochemistry influences enzyme binding; e.g., (S)-isomers may exhibit enhanced target affinity

Key Differences :

  • Methylcyclopropyl analogs (e.g., ) lack aromaticity but exhibit higher solubility, favoring applications requiring aqueous compatibility.

Phenyl-Substituted Analogs (Varying Aromatic Groups)

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
2-Amino-2-(p-tolyl)acetic acid p-tolyl (4-methylphenyl) C₉H₁₁NO₂ 165.19 Intermediate in anti-cancer thiadiazole synthesis; methyl enhances lipophilicity
2-Amino-2-(4-isopropylphenyl)acetic acid 4-isopropylphenyl C₁₁H₁₅NO₂ 193.24 Increased steric hindrance; potential for altered binding kinetics

Key Differences :

  • The p-tolyl group () improves lipophilicity compared to unsubstituted phenyl, enhancing membrane permeability in drug candidates.
  • The isopropyl substituent () introduces steric bulk, which may hinder binding to narrow enzyme active sites but improve selectivity for larger pockets.

Heterocyclic Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
2-Amino-2-(furan-2-yl)acetic acid furan-2-yl C₆H₇NO₃ 141.13 Electron-rich heterocycle; participates in hydrogen bonding via oxygen

Key Differences :

  • The furan ring’s oxygen enables hydrogen bonding and dipole interactions, unlike the phenyl group. This may increase solubility but reduce stability under acidic conditions.

Halogen-Substituted Analogs (Dichlorobenzyl Derivatives)

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichlorobenzyl C₁₃H₁₂Cl₂NO₂ 292.15 IC₅₀ = ~10 µM; Gibbs free energy = -6.4 kcal/mol (collagenase inhibition)
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-dichlorobenzyl C₁₃H₁₂Cl₂NO₂ 292.15 IC₅₀ = ~10 µM; Gibbs free energy = -6.5 kcal/mol (collagenase inhibition)

Key Differences :

  • Chlorine substituent position (2,4 vs. 2,6) alters hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π-π interaction distances (4.127 Å vs. 4.249 Å), impacting binding efficiency .

Polar-Substituted Analogs (Hydroxyl Groups)

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
2-Amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid 3-hydroxy-4-(hydroxymethyl)phenyl C₉H₁₁NO₄ 197.19 Enhanced solubility via H-bonding; potential for topical applications

Key Differences :

  • Hydroxyl groups increase polarity and aqueous solubility, contrasting with the lipophilic phenylcyclopropyl group. This may limit blood-brain barrier penetration but improve topical bioavailability.

Alicyclic Ring Analogs (Cyclohexyl vs. Cyclopropyl)

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Source
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid Cyclohexyl + amide C₁₀H₁₇NO₃ 199.25 Neuroactive properties; used in enzyme interaction studies

Key Differences :

  • The amide moiety introduces additional H-bonding capacity.

Biological Activity

2-Amino-2-(1-phenylcyclopropyl)acetic acid (also known as Methyl 2-amino-2-(1-phenylcyclopropyl)acetate) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl ring and a phenyl group, suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical formula of 2-Amino-2-(1-phenylcyclopropyl)acetic acid is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 189.25 g/mol. The compound features an amino group, which is crucial for its biological activity, and the cyclopropyl and phenyl groups contribute to its unique pharmacological properties.

The biological activity of 2-Amino-2-(1-phenylcyclopropyl)acetic acid is believed to involve interactions with various molecular targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially influencing pathways related to inflammation, pain, and neuroprotection.

Biological Activities

Research indicates that 2-Amino-2-(1-phenylcyclopropyl)acetic acid exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, possibly through modulation of the Nrf2 pathway. This pathway is critical for cellular defense against oxidative damage .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have suggested that 2-Amino-2-(1-phenylcyclopropyl)acetic acid may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies

Several studies have investigated the pharmacological properties of 2-Amino-2-(1-phenylcyclopropyl)acetic acid:

  • Neuroprotection Study : A study examined the effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and increased antioxidant enzyme activity when treated with the compound, supporting its role as a neuroprotective agent.
  • Inflammation Model : In an animal model of inflammation, administration of 2-Amino-2-(1-phenylcyclopropyl)acetic acid resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent.
  • Antimicrobial Screening : In vitro testing against various bacterial strains demonstrated that the compound exhibited moderate antimicrobial activity, warranting further exploration into its mechanism and efficacy.

Comparative Analysis

To better understand the unique properties of 2-Amino-2-(1-phenylcyclopropyl)acetic acid, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-2-phenylacetic acidPhenyl group onlyLimited neuroprotective effects
Methyl 2-amino-3-(1-naphthyl)propanoic acidNaphthyl groupStrong anti-inflammatory properties
5-Amino-4-bromothiophene-2-carbonitrileBromine substituentNotable anti-tumor effects

This comparison highlights how variations in structure can significantly impact biological activity and therapeutic potential.

Q & A

Basic Synthesis and Purification

Q: What are the primary synthetic strategies for 2-amino-2-(1-phenylcyclopropyl)acetic acid, and how do reaction conditions influence cyclopropane ring formation? A: The synthesis typically involves cyclopropanation of α,β-unsaturated precursors via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, the use of ethyl diazoacetate with styrene derivatives under palladium catalysis can yield cyclopropane intermediates. Post-functionalization with amino and carboxylic acid groups requires careful pH control to avoid racemization . Environmental factors (e.g., temperature, solvent polarity) significantly impact cyclopropane stability during synthesis; polar aprotic solvents like DMF enhance ring integrity compared to protic solvents . Purification often employs reverse-phase HPLC to separate diastereomers, with mobile-phase gradients optimized for resolution of polar functional groups.

Advanced Structural Characterization

Q: How can researchers resolve conflicting crystallographic and NMR data regarding the conformational flexibility of the cyclopropane ring in this compound? A: X-ray crystallography provides static snapshots of the cyclopropane ring’s planar geometry, but NMR (e.g., 1H^1H-1H^1H NOESY) reveals dynamic puckering in solution due to ring strain. Advanced methods include variable-temperature NMR to quantify activation energy for ring distortion and DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometries. Discrepancies between techniques highlight the need for complementary approaches .

Basic Biological Activity Screening

Q: What in vitro assays are most reliable for initial assessment of this compound’s bioactivity, particularly in peptide mimetics? A: Enzyme-linked assays (e.g., collagenase inhibition) are prioritized due to the compound’s structural similarity to constrained amino acids in bioactive peptides . IC50_{50} determination using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for collagenase) provides quantitative activity metrics. Competitive binding studies with 3H^3H-labeled peptides further validate target engagement .

Advanced Data Contradictions in Bioactivity

Q: How should researchers address conflicting reports on this compound’s potency across studies, such as variability in IC50_{50} values? A: Discrepancies may arise from differences in assay conditions (e.g., ionic strength, pH) or impurity profiles (e.g., residual solvents affecting protein binding). Rigorous batch analysis via LC-MS and standardized assay protocols (e.g., fixed buffer systems) are critical. For example, a 0.1 M phosphate buffer at pH 7.4 minimizes non-specific interactions compared to Tris-based buffers .

Computational Modeling for Target Interaction

Q: What computational approaches best predict the binding mode of this compound to enzymes like collagenase? A: Molecular docking (AutoDock Vina) with flexible side-chain sampling identifies key interactions, such as hydrogen bonds between the carboxylic acid group and Gln215 in collagenase. Advanced MD simulations (50 ns, AMBER force field) assess stability of the cyclopropane ring in the binding pocket. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., phenyl vs. fluorophenyl) on binding affinity .

Basic Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A: Lyophilized samples stored at -20°C under argon exhibit >95% purity over 12 months. Aqueous solutions (pH 6–8) are stable for 48 hours at 4°C, but acidic conditions (pH < 3) accelerate cyclopropane ring opening. Stabilizers like trehalose (5% w/v) reduce aggregation in solution .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituents on the phenyl ring influence bioactivity, and what synthetic routes enable systematic SAR exploration? A: Electron-withdrawing groups (e.g., -F at the para position) enhance collagenase inhibition by 30% compared to unsubstituted phenyl, as shown in (R)-2-amino-2-(4-fluorophenyl)acetic acid derivatives . Parallel synthesis using Suzuki-Miyaura cross-coupling with halogenated aryl boronic acids allows rapid diversification. Free-Wilson analysis quantifies substituent contributions to activity .

Conformational Analysis in Peptide Design

Q: How does incorporation of this compound into peptides alter secondary structure, and what techniques validate these changes? A: Circular dichroism (CD) spectroscopy shows β-turn stabilization in peptides containing the cyclopropane-constrained residue. Advanced 13C^{13}C-edited NOESY-HSQC NMR maps inter-residue distances, confirming restricted φ/ψ angles (e.g., φ = -60°, ψ = -30°) .

Advanced Pharmacokinetic Profiling

Q: What methodologies assess the blood-brain barrier (BBB) permeability of this compound for neurological applications? A: In vitro BBB models (e.g., hCMEC/D3 monolayers) measure apparent permeability (Papp_{app}) using LC-MS quantification. Radiolabeled 14C^{14}C-analogs provide in vivo biodistribution data, while PET imaging with 18F^{18}F-derivatives tracks real-time brain uptake .

Contradictions in Environmental Impact

Q: How do conflicting studies on the environmental persistence of this compound inform waste management protocols? A: Aerobic biodegradation studies (OECD 301F) show <10% degradation in 28 days, indicating recalcitrance. Advanced LC-QTOF-MS identifies transformation products (e.g., ring-opened dicarboxylic acids), guiding photocatalytic degradation strategies using TiO2_2 nanoparticles under UV light .

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